6-Oxa-9-azaspiro[4.5]decane - 130643-07-1

6-Oxa-9-azaspiro[4.5]decane

Catalog Number: EVT-397543
CAS Number: 130643-07-1
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, [] describes a method utilizing rhodium(II)-catalyzed spirocyclizations of cyclic α-diazocarbonyl compounds with tetrahydrofuran, leading to the formation of the 6-oxa-9-azaspiro[4.5]decane scaffold.

Molecular Structure Analysis

The presence of the oxygen and nitrogen heteroatoms influences the overall polarity and potential for intermolecular interactions, such as hydrogen bonding. [] investigates the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment within 8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione stereoisomers, highlighting the impact of substituents on the overall conformation.

Mechanism of Action

While the specific mechanism of action varies depending on the substituents and the target of interest, 6-oxa-9-azaspiro[4.5]decane derivatives can exert their effects through interactions with enzymes, receptors, or other biomolecules. [] discusses the development of compound 30 (IACS-15414), a potent SHP2 inhibitor containing a 6-oxa-9-azaspiro[4.5]decane moiety, demonstrating its interaction with the SHP2 enzyme.

Applications
  • SHP2 Inhibitors: [] describes the discovery of IACS-15414, a potent and orally bioavailable SHP2 inhibitor containing the 6-oxa-9-azaspiro[4.5]decane scaffold. This compound shows promise as a potential therapeutic for cancers driven by specific mutations.
  • Muscarinic Agonists: [] investigates a series of 1-oxa-8-azaspiro[4.5]decanes, showcasing their potential as M1 muscarinic agonists for treating dementia.
  • Antibacterial Agents: [] explores the potential of spirocyclic ciprofloxacin derivatives containing the 1-oxa-9-azaspiro[5.5]undecane moiety as antibacterial agents, highlighting their activity against specific bacterial strains.

(5R,8S)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione & (5S,8R)-8-tert-butyl-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]decane-2,10-dione

  • Compound Description: These compounds are enantiomers, representing non-natural cyclic α-amino acids. They contain a 3,6-dihydro-2H-1,4-oxazin-2-one fragment within their structure. []
  • Relevance: These compounds share the core 9-oxa-6-azaspiro[4.5]decane scaffold with 6-Oxa-9-azaspiro[4.5]decane. The presence of additional substituents and functional groups differentiates them, offering insights into potential modifications of the core scaffold. []

3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane

  • Compound Description: This compound serves as a precursor to NK-1 receptor antagonists and features distinct stereochemistry at the C3 position. []
  • Relevance: This compound exhibits structural similarity to 6-Oxa-9-azaspiro[4.5]decane by incorporating the 1-oxa-7-azaspiro[4.5]decane scaffold. The difference lies in the nitrogen position and the presence of aryl substituents, which could influence its biological activity compared to 6-Oxa-9-azaspiro[4.5]decane. []

(2S,3S)-3-Acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane

  • Compound Description: This compound is a 3-acyltetrahydrofuran derivative, synthesized through acid-promoted rearrangement of allylic ketals. []

4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane

  • Compound Description: This chiral compound features a cyclohexyl ring adopting a chair conformation, synthesized by reacting dichloroacetic acid with 1-oxa-4-azaspiro[4.5]decane. []
  • Relevance: This compound is structurally related to 6-Oxa-9-azaspiro[4.5]decane through its 1-oxa-4-azaspiro[4.5]decane scaffold, differing only in the nitrogen position. This subtle change might influence its chemical properties compared to 6-Oxa-9-azaspiro[4.5]decane. []

tert-Butyl 3-Oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Compound Description: This compound, when reacted with N,N-Dimethylformamide Dimethyl Acetal, yields regioisomeric condensation products that can be further derivatized into spirocyclic pyrazoles. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor exhibiting promising anti-cancer activity by suppressing the MAPK pathway signaling and tumor growth in various models. []
  • Relevance: This compound contains the 2-oxa-8-azaspiro[4.5]decane core, making it structurally similar to 6-Oxa-9-azaspiro[4.5]decane. The key difference lies in the position of oxygen within the ring system, while the presence of complex substituents on the pyrimidine and spirocycle further contribute to its distinct biological activity compared to 6-Oxa-9-azaspiro[4.5]decane. []

N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Azaspirane, Atiprimod)

  • Compound Description: Azaspirane is a cationic amphiphilic compound exhibiting anti-inflammatory properties by inhibiting IL-6 production. It shows potential in treating human multiple myeloma by inhibiting cell growth and inducing apoptosis. []
  • Relevance: This compound shares the 2-azaspiro[4.5]decane core with 6-Oxa-9-azaspiro[4.5]decane, differing by the absence of oxygen in the ring system. Despite this, the shared structural motif might contribute to overlapping biological activities, albeit with distinct mechanisms of action. []

Methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate

  • Compound Description: This compound incorporates a 1-thia-4-azaspiro[4.5]decane core, featuring a thioether linkage in its structure. []
  • Compound Description: These derivatives are investigated for their anticonvulsant properties, with variations in the size and substitution pattern of the cycloalkyl system influencing their efficacy. []
  • Relevance: These compounds are structurally related to 6-Oxa-9-azaspiro[4.5]decane as they contain the 2-azaspiro[4.5]decane core, though lacking the oxygen in the ring system. The diverse N-phenylamino substituents and variations in ring size allow for exploring structure-activity relationships and potential applications beyond 6-Oxa-9-azaspiro[4.5]decane. []

1,3,7,8-Tetra-azaspiro[4.5]decane derivatives

  • Compound Description: These derivatives, synthesized from pyridazine-4,5-dicarboxylic anhydride, contain four nitrogen atoms within the spirocyclic system and exhibit diverse substitution patterns. []
  • Relevance: These compounds share the spiro[4.5]decane framework with 6-Oxa-9-azaspiro[4.5]decane but incorporate four nitrogen atoms instead of one nitrogen and one oxygen, resulting in a 1,3,7,8-tetra-azaspiro[4.5]decane core. This significant difference in heteroatom composition likely leads to distinct chemical properties compared to 6-Oxa-9-azaspiro[4.5]decane. []

8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA)

  • Compound Description: APDA is an organic nonlinear optical material with a noncentrosymmetric crystal structure. It exhibits molecular hyperpolarizability and has potential applications in optoelectronics. []

8-[4-(2,3-dihydro-1,4-dioxino[2,3-b]pyridin-2-yl-methylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

  • Compound Description: This compound represents a nitrogen-containing bioisostere of MDL 72832 and exhibits moderate affinity for 5-HT1A receptors. []

(5'S,8'S)-3-(2,5-Dimethylphenyl)-8-methoxy-3-nitro-1-azaspiro[4.5]decane-2,4-dione

  • Compound Description: This compound is synthesized via nitrification of its enol precursor and exhibits specific stereochemistry at the spiro center. The cyclohexane ring adopts a chair conformation and participates in hydrogen bonding interactions in the crystal structure. []
  • Relevance: This compound shares the spiro[4.5]decane system with 6-Oxa-9-azaspiro[4.5]decane but incorporates nitrogen differently, forming a 1-azaspiro[4.5]decane core. The presence of a nitro group, methoxy group, and dimethylphenyl substituent further distinguishes its chemical properties from 6-Oxa-9-azaspiro[4.5]decane. []
  • Compound Description: These compounds are thiazolidine and spirocyclic thiazolidine derivatives exhibiting stereochemical properties due to the presence of chiral centers. The compounds exist as diastereoisomeric mixtures, and their N-acylation reactions show stereoselectivity. []

10-Oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane

  • Compound Description: This unique cage system is derived from the base-promoted rearrangement of a pentacyclodecane derivative. The mechanism involves the formation of a tetracyclic intermediate and subsequent ring closure. []
  • Relevance: This compound shares a spirocyclic structure with 6-Oxa-9-azaspiro[4.5]decane. While it lacks the nitrogen atom, the presence of a spirocyclic framework with an oxygen atom highlights a distinct class of spirocyclic compounds with potential relevance to the chemistry of 6-Oxa-9-azaspiro[4.5]decane. []

10-Oxa-9-oxopentacyclo[5.3.0.02,4.03,6.05,8]decane-3-carboxylic acid

  • Compound Description: This compound is the product of a base-promoted rearrangement of 1,5-dibromopentacyclo[5.3.0.02,5.03,9.04,8]decane-6,10-dione. The mechanism involves a tetracyclic intermediate, and deuterium labeling studies provided insights into the reaction pathway. []
  • Relevance: Although this compound lacks the nitrogen atom present in 6-Oxa-9-azaspiro[4.5]decane, it shares a spirocyclic framework with an embedded oxygen. This structural similarity highlights a different class of spirocycles potentially relevant to the reactivity and chemical space surrounding 6-Oxa-9-azaspiro[4.5]decane. []

2-Azaspiro[4.5]decane-6-carboxylates

  • Compound Description: These compounds are conformationally restricted GABA analogs, synthesized from bromoethyl lactones. While inactive at GABA receptors, they exhibit activity as GABA uptake inhibitors. []
  • Relevance: These compounds share the 2-azaspiro[4.5]decane core with 6-Oxa-9-azaspiro[4.5]decane, differing by the absence of oxygen in the ring system. This difference, alongside the carboxylate group at the 6-position, might contribute to their distinct biological activity compared to 6-Oxa-9-azaspiro[4.5]decane. []

6-Aza/Oxa-spiro[4.5]decane skeletons

  • Compound Description: These compounds are accessed through a gold(I)/copper(II)-cocatalyzed tandem cyclization/semipinacol reaction. This methodology provides a route to diversely substituted spirocyclic scaffolds. []
  • Relevance: This compound class exemplifies the broader structural diversity accessible through modifications of the spiro[4.5]decane framework. While lacking the specific oxygen and nitrogen positions of 6-Oxa-9-azaspiro[4.5]decane, they highlight the synthetic versatility of this spirocyclic system for drug discovery. []

7-Azaspiro[4.5]decane-6,8-Dione and its Aminomethylated Derivatives

  • Compound Description: These compounds, particularly the aminomethylated derivatives of 7-azaspiro[4.5]decane-6,8-dione, are synthesized via Mannich reactions and explored for their antimicrobial properties. []
  • Relevance: These compounds share the spiro[4.5]decane framework with 6-Oxa-9-azaspiro[4.5]decane but lack the oxygen in the ring system and possess a different nitrogen position. The presence of a cyclic imide and various aminomethyl substituents further distinguishes their structure and potential biological activity from 6-Oxa-9-azaspiro[4.5]decane. []

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and Related 1-Oxa-8-azaspiro[4.5]decanes

  • Compound Description: Inspired by muscarone, these compounds were synthesized and evaluated as M1 muscarinic agonists for potential Alzheimer's disease treatment. They exhibit varying degrees of M1/M2 selectivity and in vivo pharmacological activities. []
  • Relevance: These compounds share the 1-oxa-8-azaspiro[4.5]decane core with some of the related compounds mentioned earlier, differing from 6-Oxa-9-azaspiro[4.5]decane in the position of the nitrogen atom. The presence of various substituents, such as methyl, methylene, and oxime groups, further diversifies their structures and potential pharmacological profiles compared to 6-Oxa-9-azaspiro[4.5]decane. []

4-Tosyl-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one

  • Compound Description: This compound features a 1-oxa-4-azaspiro[4.5]decane core with a conjugated diene system within the six-membered ring. The crystal structure reveals an almost planar arrangement of the six-membered rings, stabilized by intermolecular hydrogen bonding. []

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

  • Compound Description: This series of compounds, featuring a diazaspiro[4.5]decane or diazaspiro[5.5]undecane core, were synthesized and evaluated for their anticonvulsant activity. []
  • Relevance: These compounds exhibit structural similarity to 6-Oxa-9-azaspiro[4.5]decane by incorporating a spirocyclic framework with two nitrogen atoms. While lacking the oxygen in the ring system, the shared structural motif and diverse substituents provide insights into potential modifications and pharmacological properties within this class of compounds. []

8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one

  • Compound Description: This compound and its esters were synthesized and analyzed using NMR spectroscopy, including NOESY correlations, to determine their absolute configurations. []

1,4-Dioxa-7-azaspiro[4.5]decane derivatives

  • Compound Description: These compounds, featuring a 1,4-dioxa-7-azaspiro[4.5]decane core, were synthesized and evaluated for dopamine agonist activity. While they did not display central nervous system activity, the 4-indolylmethyl analog showed potent peripheral dopamine agonist activity in the cat cardioaccelerator nerve assay. []
  • Compound Description: These compounds, incorporating a pentaazaspiro[4.5]decane core with carbonyl or thiocarbonyl functionalities, were investigated for their reactivity with methylenetriphenylphosphorane and trimethyloxonium tetrafluoroborate. Depending on the position of the CO or CS group, the reactions led to either Wittig products, cyclic orthoamides, or ring contraction to a tetraazaspirocycle. []
  • Relevance: While structurally distinct from 6-Oxa-9-azaspiro[4.5]decane due to the presence of five nitrogen atoms and a carbonyl or thiocarbonyl group, these pentaazaspiro[4.5]decanes highlight the diverse reactivity and potential for ring transformations within spirocyclic systems. These insights can inform the exploration of novel reactions and potential applications of 6-Oxa-9-azaspiro[4.5]decane and its analogs. []

3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate

  • Compound Description: This compound acts as an acetyl-CoA carboxylase inhibitor and features a 1-azaspiro[4.5]decane core with a double bond in the cyclohexane ring. []

Spiro[4.5]deca-6,9-diene-2,8-dione

  • Compound Description: This compound, possessing a spiro[4.5]decane core with a conjugated diene system, is efficiently synthesized via copper(I) halide-catalyzed decomposition of phenolic α-diazoketones. []
  • Relevance: This compound shares the spiro[4.5]decane framework with 6-Oxa-9-azaspiro[4.5]decane, although it lacks the heteroatoms in the ring system. The presence of a conjugated diene system within the cyclohexane ring highlights potential modifications and reactivity patterns relevant to the chemistry of 6-Oxa-9-azaspiro[4.5]decane. []

rac-Diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate

  • Compound Description: This chiral molecule features a 1,4-diazaspiro[4.5]decane core and four stereogenic centers. []
  • Relevance: Although this compound lacks the oxygen atom present in 6-Oxa-9-azaspiro[4.5]decane, it shares a spirocyclic framework with two nitrogen atoms. This structural similarity highlights a different class of spirocycles potentially relevant to the reactivity and chemical space surrounding 6-Oxa-9-azaspiro[4.5]decane. []

Spiro[carbazole-3,3'-pyrrolidine] Derivatives

  • Compound Description: These derivatives, characterized by a unique 2-azaspiro[4.5]decane structural motif, were designed as cGAS inhibitors and evaluated for their therapeutic potential in treating acute lung injury. Compound 30d-S from this series exhibited promising activity, demonstrating improved pharmacokinetic properties and efficacy in preclinical models. []

8-(6-fluoro-8-(methylamino)-2-((2-methylpyrimidin-5-yl)oxy)-9H-pyrimido[4,5-b]indol-4-yl)-2-oxa-8-azaspiro[4.5]decan-3-yl)methanol (JSF-2414)

  • Compound Description: JSF-2414 is a novel tricyclic pyrimidoindole designed as a dual-binding inhibitor of DNA gyrase (GyrB) and topoisomerase (ParE). It exhibits potent activity against multidrug-resistant Neisseria gonorrhoeae and other high-threat pathogens. Its phosphate prodrug, JSF-2659, demonstrates efficacy in various animal models of infection. []

Ethyl 6-benzylidene-1-oxa-4-thiaspiro[4.5]decane-7-acetate and (6-ethylidene-1-oxa-4-thiaspiro[4.5]decan-7-yl)ethyl 4-bromobenzoate

  • Compound Description: These 1-oxa-4-thiaspiro[4.5]decane derivatives, synthesized through Johnson orthoester Claisen rearrangement, exhibit different olefin geometries. []

1,6-Dioxaspiro[4.5]decane and 2-Methyl-1,6-dioxaspiro[4.5]decane

  • Compound Description: These spiroketal compounds, with 2-methyl-1,6-dioxaspiro[4.5]decane identified as an insect pheromone, were synthesized enantioselectively using a sulfinyl chirality-induced five-membered ring cyclization strategy. [, ]

Derivatives of 1-oxa-9-azaspiro[5.5]undecane

  • Compound Description: These derivatives were utilized in the synthesis of ciprofloxacin analogs, resulting in compounds with potential antibacterial activity against Acinetobacter baumannii and Bacillus cereus. []
  • Relevance: Although these compounds possess a larger spirocyclic system (1-oxa-9-azaspiro[5.5]undecane) compared to 6-Oxa-9-azaspiro[4.5]decane, they showcase the potential for modifying and expanding the core spirocyclic framework while retaining biological activity. Their application in synthesizing ciprofloxacin analogs highlights the versatility of spirocycles in drug design. []

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86) and Related Spirooxazolidine-2,4-diones

  • Compound Description: These compounds, designed as 4-oxa analogs of the muscarinic agonist RS86, were synthesized and evaluated for their cholinergic activities. Some compounds showed affinity for M1 receptors and reversed scopolamine-induced memory impairment in mice. []
  • Relevance: These compounds, while lacking the specific oxygen and nitrogen positions of 6-Oxa-9-azaspiro[4.5]decane, demonstrate the versatility of the spiro[4.5]decane framework in designing muscarinic agonists. []
  • Compound Description: This series of compounds was synthesized and tested for anticonvulsant activity. Their lipophilicity was correlated with their anticonvulsant efficacy. []
  • Relevance: Although these compounds lack the oxygen atom present in 6-Oxa-9-azaspiro[4.5]decane, they share a spirocyclic framework with a nitrogen atom. This structural similarity highlights a different class of spirocycles potentially relevant to the reactivity and chemical space surrounding 6-Oxa-9-azaspiro[4.5]decane. []

N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide Hemihydrate

  • Compound Description: This compound features a 1-thia-4-azaspiro[4.5]decane core with an imidazothiazole substituent. The crystal structure reveals intra- and intermolecular hydrogen bonding interactions. []

6-Oxa-1-azaspiro[4.5]dec-7-ene-2,9-diones

  • Compound Description: These compounds are key intermediates in the synthesis of 3-acetyltetronic acids from allomaltol-containing hydrazides using 1,1'-carbonyldiimidazole. []
  • Relevance: This compound class shares the spiro[4.5]decane framework with 6-Oxa-9-azaspiro[4.5]decane. Although the positions of oxygen and nitrogen differ, their presence highlights the diversity of spirocycles and their potential as synthetic intermediates. []

Properties

CAS Number

130643-07-1

Product Name

6-Oxa-9-azaspiro[4.5]decane

IUPAC Name

6-oxa-9-azaspiro[4.5]decane

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2

InChI Key

FTGUMOQCPJEKOR-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CNCCO2

Canonical SMILES

C1CCC2(C1)CNCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.